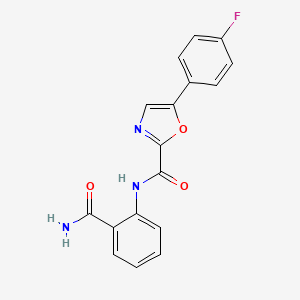

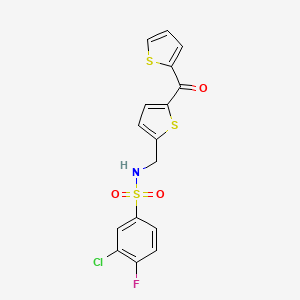

![molecular formula C21H25N3OS B2709946 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide CAS No. 863593-58-2](/img/structure/B2709946.png)

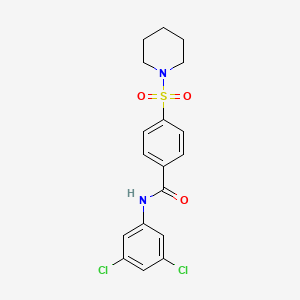

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines .

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Further structural analysis can be performed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridine analogues have been studied . The structure-activity relationships (SAR) study showed that certain functionalities were important for their biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the melting point of a similar compound was reported to be 220–222 °C . The 1H NMR and 13C NMR spectra were also reported .科学的研究の応用

Synthesis and Anticancer Activity

- Novel pyridine-thiazole hybrid molecules have demonstrated significant anticancer activity against a variety of cancer cell lines, suggesting their potential as promising anticancer agents. These compounds have been shown to possess high antiproliferative activity, particularly against carcinomas of colon, breast, lung, glioblastoma, and leukemia, with certain derivatives displaying selective toxicity towards cancer cells over normal cells. The mechanism of action is suggested to involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).

Antimicrobial and Antifungal Applications

- A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been synthesized and evaluated for antimicrobial activity against pathogenic bacteria and fungi. Some compounds showed moderate to potent inhibitory effects, especially against Pseudomonas aeruginosa and Escherichia coli, indicating their potential as synthetic antimicrobial agents (Lozynskyi et al., 2021).

Anti-Inflammatory and Analgesic Activities

- Research on mono, bi, and tricyclic pyrimidine derivatives has revealed compounds with notable anti-inflammatory and analgesic activities. These findings highlight the potential therapeutic applications of such derivatives in treating conditions requiring anti-inflammatory and analgesic interventions (Sondhi et al., 2005).

Antiviral Activity

- Studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives have demonstrated potential antiviral activities, showcasing the versatility of thiazolo[5,4-b]pyridin derivatives in the development of new antiviral agents (Attaby et al., 2006).

Molecular Docking and Cytotoxicity Studies

- Synthesis and molecular docking studies of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety have been conducted, revealing remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These studies suggest that such compounds could be further explored for their therapeutic potential (Abouzied et al., 2022).

作用機序

Target of Action

The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide is the phosphoinositide 3-kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide interacts with PI3K by binding to the kinase through key hydrogen bonds . This interaction inhibits the enzymatic activity of PI3K, leading to changes in cellular functions controlled by this enzyme .

Biochemical Pathways

The inhibition of PI3K by N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide affects various biochemical pathways. PI3K is a part of the PI3K/Akt/mTOR signaling pathway, which controls tumor growth, proliferation, and apoptosis . Therefore, the inhibition of PI3K can lead to the suppression of these pathways, potentially leading to antitumor effects .

Pharmacokinetics

Similar compounds have shown good systemic exposure and oral bioavailability

Result of Action

The molecular and cellular effects of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide’s action are primarily related to its inhibitory effect on PI3K. This inhibition can lead to a decrease in tumor growth and proliferation due to the suppression of the PI3K/Akt/mTOR signaling pathway .

将来の方向性

The future directions for research on “N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide” and similar compounds could include further exploration of their biological activity and potential applications in medicine . Further studies could also focus on optimizing the synthesis process and improving the yield .

特性

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS/c1-4-8-15(9-5-2)19(25)23-17-11-6-10-16(14(17)3)20-24-18-12-7-13-22-21(18)26-20/h6-7,10-13,15H,4-5,8-9H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACUCCYDNSSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

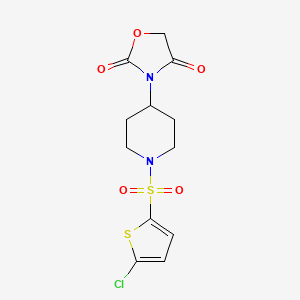

![3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709864.png)

![4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2709875.png)

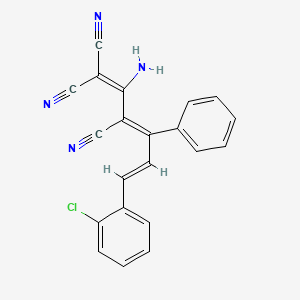

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

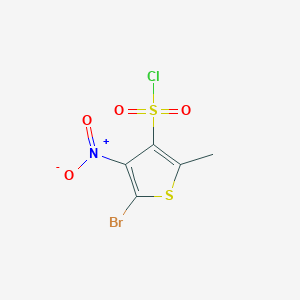

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)